Azocine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

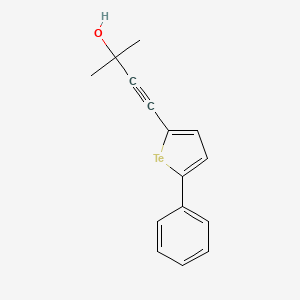

Azocine is a heterocyclic organic compound with the molecular formula C₇H₇N. It consists of an unsaturated eight-membered ring containing seven carbon atoms, one nitrogen atom, and four double bonds . This compound rings are found in various natural products and are the core structure of several opioid compounds, such as cyclthis compound, pentthis compound, and phenthis compound .

Preparation Methods

Azocine can be synthesized through several methods, including cycloaddition, fragmentation reactions, Dieckmann cyclization, tandem hydroboration reactions, the Michael reaction, intramolecular Heck reactions, microwave- and photo-assisted reactions, ring-expansion reactions, and ring-closing metathesis . One notable method involves the addition reactions of enaminones with acenaphthoquinone followed by periodic acid-mediated oxidative cleavages of the corresponding vicinal diols . This method is advantageous due to its simplicity, high yields, and mild reaction conditions .

Chemical Reactions Analysis

Azocine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include enaminones, acenaphthoquinone, periodic acid, and Lewis base catalysts . For example, the reaction between aurone-derived α,β-unsaturated imine and ynone, followed by switchable divergent annulation reactions by Lewis base catalysts, results in the formation of benzofuran fused this compound derivatives . The major products formed from these reactions are structurally diverse and complex molecules with high diastereo- and enantioselectivities .

Scientific Research Applications

Azocine derivatives have found applications in various fields, including chemistry, biology, medicine, and industry. They are used as therapeutic agents, such as antitussives, antihypertensives, analgesics, nasal decongestants, and antimalarials . This compound rings are also present in many natural products, including the manzamine family of marine alkaloids . Additionally, this compound derivatives are structurally attractive due to their interesting conformations and have been used as precursors in the synthesis of biologically active compounds .

Mechanism of Action

The mechanism of action of azocine derivatives, such as pentthis compound, involves their interaction with opioid receptors. Pentthis compound acts as an agonist at the kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor . This interaction results in the modulation of pain perception and relief of moderate to severe pain . The molecular targets and pathways involved in the mechanism of action of this compound derivatives are primarily related to the opioid receptor system .

Comparison with Similar Compounds

Azocine is unique due to its eight-membered ring structure with one nitrogen atom and four double bonds. Similar compounds include azocane, which is the fully saturated analog of this compound, and azoxy compounds, which are N-oxides of azo compounds . Azocane lacks the unsaturation present in this compound, while azoxy compounds have a different functional group structure and reactivity . Other similar compounds include tetrahydrothienoazocines, which are synthesized from tetrahydropyridines and have diverse biological activities .

Properties

CAS No. |

292-65-9 |

|---|---|

Molecular Formula |

C7H7N |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

(3Z,5Z,7Z)-azocine |

InChI |

InChI=1S/C7H7N/c1-2-4-6-8-7-5-3-1/h1-7H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7? |

InChI Key |

XXRGLCKZBCIEKO-BCLLOLPUSA-N |

Isomeric SMILES |

C\1=C\C=C/N=C\C=C1 |

Canonical SMILES |

C1=CC=CN=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)

![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)

![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)

![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)